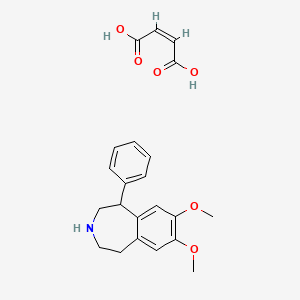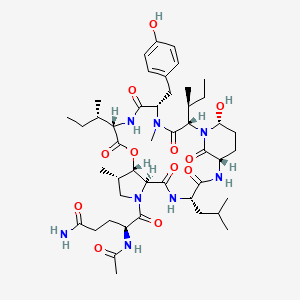
NVP018
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NVP018, also known as BC 556, is a potent inhibitor of hepatitis B virus, hepatitis C virus (HCV), and HIV-1 replication, shows minimal inhibition of major drug transporters, and has a high barrier to generation of both HCV and HIV-1 resistance..
Aplicaciones Científicas De Investigación
Nanoscale Sensing and Imaging
Nitrogen-Vacancy (NV) color centers in diamond, often referred to as NVP018 in scientific research, have significant applications in the field of nanoscale sensing and imaging. This technology is pivotal in developing advanced techniques for bioimaging and biosensing. The unique ability to image single NV color centers in nanodiamonds and optically manipulate NV electron spin at room temperature underpins the progress in nanoscale sensing and novel imaging methods. Applications include super-resolution nanoscopy, magneto-optical sub-wavelength localization and imaging, and sensing molecular fluctuations and temperatures in live cellular environments (Balasubramanian et al., 2014).
Quantum Magnetometry and Sensing Technologies
NV centers in diamond are employed as nanoscale sensors for detecting and imaging weak magnetic fields. Their atomic size and long spin-coherence times enable magnetic imaging with nanometric resolution and field detection capabilities in the nanotesla range. This has led to experimental activities in 'NV magnetometry', which includes applications in nanomagnetism, mesoscopic physics, and life sciences (Rondin et al., 2013).
Integration with CMOS Technology for Compact Sensing
Integrating NV-based quantum sensing with complementary metal–oxide–semiconductor (CMOS) technology has led to the development of compact platforms for quantum magnetometry and thermometry. This is significant for creating practical applications like magnetometers and thermometers in a compact form factor, making them more versatile for various uses, including chemical sensing (Kim et al., 2019).
Quantum Microscopy in Life Sciences
NV centers have unlocked capabilities for life science research, including imaging weak magnetic fields with high spatial resolution under physiological conditions. This advancement is crucial for revolutionizing cellular biology by enabling the detection of vital metabolic processes. Quantum microscopy using NV centers can potentially transform our understanding of biological systems at the nanoscale (McGuinness, 2014).
Biomedical Applications
NV centers in diamond are also being explored for biomedical applications. Their inherent biocompatibility and unlimited photostability, combined with the ability to function at room temperature, make NV systems ideal for a variety of biomedical sensing and imaging applications. This includes monitoring molecular machinery in living systems and potentially offering new insights into biomolecular interactions within living cells (Zhang et al., 2021).
Propiedades
Número CAS |
1401924-49-9 |
|---|---|
Nombre del producto |
NVP018 |
Fórmula molecular |
C45H62FN5O11 |
Peso molecular |
868.0134 |
Nombre IUPAC |
(3S,6S,9R,10R,11S,12S,13E,15E,18S)-18-((2E,4E)-6-(1,2-oxazinan-2-yl)-6-oxohexa-2,4-dien-2-yl)-3-(3-fluoro-5-hydroxybenzyl)-10,12-dihydroxy-6-isopropyl-11-methyl-9-(3-oxobutyl)-19-oxa-1,4,7,25-tetraazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetraone |
InChI |
InChI=1S/C45H62FN5O11/c1-27(2)40-43(58)47-36(25-31-23-32(46)26-33(53)24-31)44(59)50-20-12-14-35(49-50)45(60)62-38(28(3)13-11-17-39(55)51-21-9-10-22-61-51)16-8-6-7-15-37(54)30(5)41(56)34(42(57)48-40)19-18-29(4)52/h6-8,11,13,15,17,23-24,26-27,30,34-38,40-41,49,53-54,56H,9-10,12,14,16,18-22,25H2,1-5H3,(H,47,58)(H,48,57)/b8-6+,15-7+,17-11+,28-13+/t30-,34+,35?,36-,37-,38-,40-,41+/m0/s1 |
Clave InChI |
CFLBTKFHBBDVKC-RROFBZPUSA-N |
SMILES |
O=C1O[C@@H](C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(N[C@H](C(N[C@H](C(N2NC1CCC2)=O)CC3=CC(O)=CC(F)=C3)=O)C(C)C)=O)CCC(C)=O)O)C)O)/C(C)=C/C=C/C(N4CCCCO4)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NVP-018; NVP 018; NVP018; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



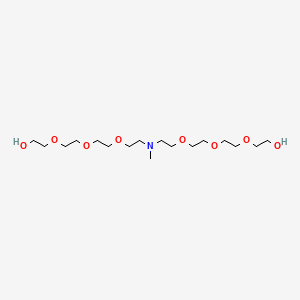
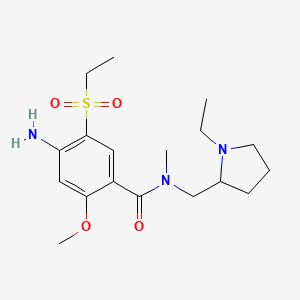
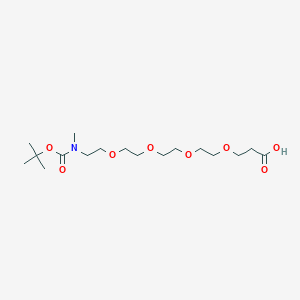
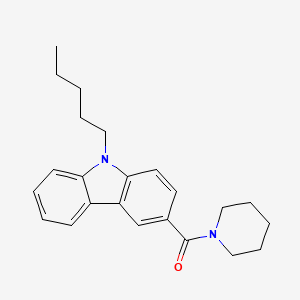
![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)
![5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide](/img/structure/B609608.png)
![2-[1-(4,4-Difluorocyclohexyl)-piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide](/img/structure/B609609.png)
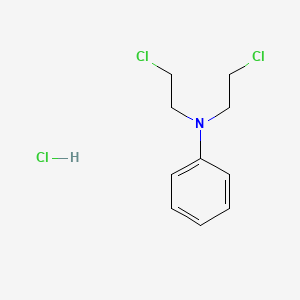
![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)
